![molecular formula C12H18 B14665684 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 37845-02-6](/img/structure/B14665684.png)
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 3 and 7 positions. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigidity and stability. The presence of ethylidene and methylidene groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form a saturated bicyclic compound.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of a saturated bicyclic compound.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its applications in synthesis and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methylidenebicyclo[3.3.1]nonan-3-one
- 3,7-Dimethylenebicyclo[3.3.1]nonane
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane is unique due to the presence of both ethylidene and methylidene groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
37845-02-6 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
3-ethylidene-7-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H18/c1-3-10-6-11-4-9(2)5-12(7-10)8-11/h3,11-12H,2,4-8H2,1H3 |
InChI-Schlüssel |
BVUZJKPQFJMQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CC2CC(C1)CC(=C)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


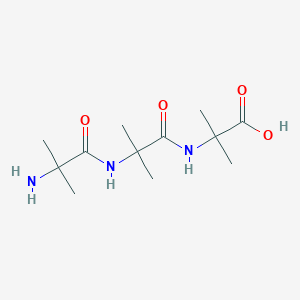
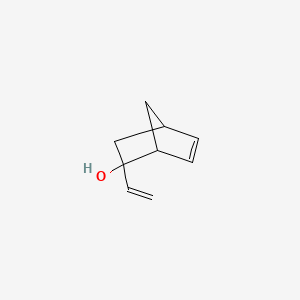
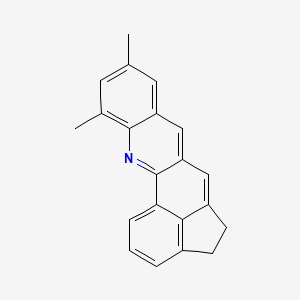
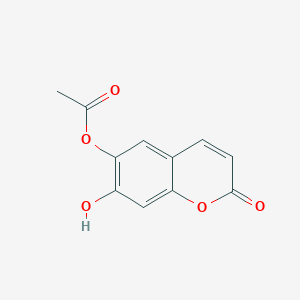
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
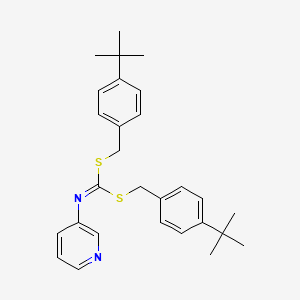
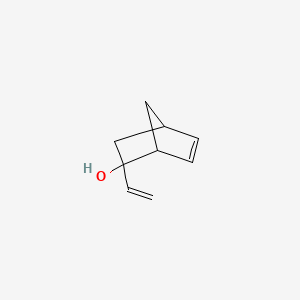
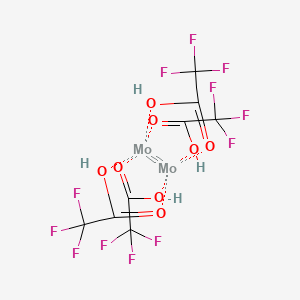
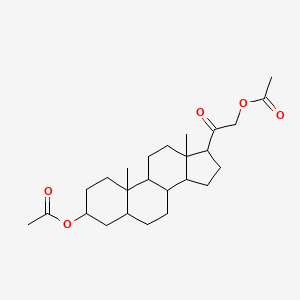
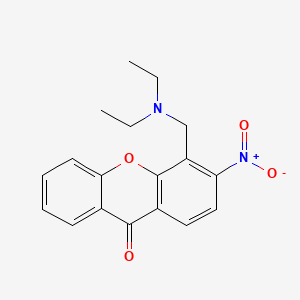
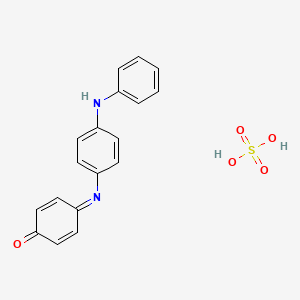
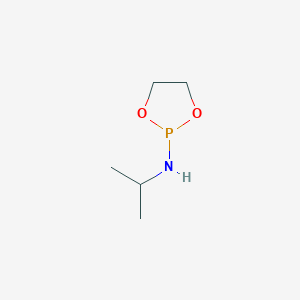

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
